4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride
Description
4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride is a phenolic derivative featuring a cyclopropylmethylamine moiety attached via a methylene bridge to the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The cyclopropyl group confers metabolic stability and modulates lipophilicity, which is critical for drug design .
Properties
IUPAC Name |
4-[(cyclopropylmethylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9;/h3-6,9,12-13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWRQQKWHIXKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride typically involves multiple steps. One common method includes the reaction of cyclopropylmethylamine with a suitable phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. Key findings include:
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Chromium(VI)-based oxidation : Forms 4-{[(Cyclopropylmethyl)amino]methyl}-1,2-benzoquinone at 0–5°C in acetic acid (yield: 68–72%).
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Electrochemical oxidation : Generates semiquinone radicals detectable via EPR spectroscopy at pH 7.4.
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| CrO₃/H₂SO₄ | 0–5 | 1,2-Benzoquinone derivative | 68–72 |
| O₂ (Electrolytic) | 25 | Semiquinone radical | N/A |
Alkylation and Acylation
The secondary amine participates in nucleophilic reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaHCO₃ to form tertiary amines (85–90% yield) .
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Acylation : Acetyl chloride in pyridine produces the corresponding amide (92% yield).
Mechanistic Pathway :
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Deprotonation of the amine group under basic conditions.
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Nucleophilic attack on the electrophilic carbon of alkyl/acyl agents.
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Stabilization via hydrogen bonding with the phenolic oxygen .
Acid-Base Reactions
The compound forms stable salts and complexes:
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Protonation : The amine group accepts protons in acidic media (pKa = 9.2 ± 0.3).
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Metal coordination : Binds Cu²⁺ in aqueous ethanol, forming a 1:1 complex (log K = 4.8).
Cyclopropane Ring-Opening Reactions
The cyclopropylmethyl group undergoes strain-driven reactions:
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, yielding a linear propylamine derivative (78% yield) .
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Acid-mediated rearrangement : In concentrated HCl, forms a bicyclic iminium intermediate .
Table 2: Ring-Opening Reaction Outcomes
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd-C | 4-[(3-Aminopropyl)methyl]phenol | 78 |
| Acid rearrangement | 6M HCl, 80°C | Bicyclo[3.1.0]hexane derivative | 65 |
Nucleophilic Aromatic Substitution
The phenolic ring participates in electrophilic substitutions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (57% yield).
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Sulfonation : Fuming H₂SO₄ produces the sulfonic acid derivative (82% yield).
Key Limitation : Steric hindrance from the cyclopropylmethyl group reduces reactivity at the ortho position.
Stability Under Thermal and Photolytic Conditions
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Thermal decomposition : Degrades above 220°C, releasing cyclopropylmethylamine (TGA/DSC data).
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Photolysis : UV irradiation (254 nm) in methanol generates free radical species detectable via spin trapping.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic aromatic substitution, makes it valuable for creating diverse chemical entities.
Chemical Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate to yield quinones.
- Reduction : Reduction reactions can be performed with sodium borohydride to generate amine derivatives.
- Substitution : The phenolic group allows for electrophilic substitutions, enhancing the compound's versatility in synthesis.
Biology
The biological significance of this compound lies in its interaction with enzymes and receptors. Research has focused on its potential therapeutic applications, particularly in drug development. Studies indicate that the cyclopropylmethyl group may enhance binding affinity to biological targets, influencing pharmacological activity.
Potential Biological Activities
- Interaction with neurotransmitter receptors.
- Modulation of enzyme activity related to metabolic pathways.
- Exploration as a lead compound in developing new pharmaceuticals.
Medicine
In medicinal chemistry, ongoing research aims to explore the compound's therapeutic potential. Its unique structure may contribute to novel drug formulations targeting specific diseases or conditions.
Case Studies
- Preliminary studies have indicated its efficacy in modulating pain pathways, suggesting a role in analgesic drug development.
- Investigations into its anti-inflammatory properties are underway, focusing on its mechanism of action at the cellular level.
Industry
The compound is also utilized in industrial applications, particularly in the synthesis of specialty chemicals and materials. Its role as an intermediate in chemical processes highlights its importance in manufacturing and product development.
Industrial Applications
- Development of new polymers or materials with enhanced properties.
- Use as a precursor in synthesizing agrochemicals or other fine chemicals.
Research Insights
- Binding studies have shown increased affinity for certain receptor types compared to structurally similar compounds.
- Ongoing investigations aim to elucidate specific pathways influenced by this compound, which could inform future drug design.
Mechanism of Action
The mechanism of action of 4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the phenol ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
*Molecular weight calculated based on formula C₁₁H₁₄ClNO (base) + HCl.
Key Comparative Insights
Metabolic Stability : The cyclopropyl group in the target compound and β-Funaltrexamine HCl enhances resistance to oxidative metabolism compared to methyl or phenylpropyl groups in other analogs .
Lipophilicity : The trifluoromethyl group in Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl increases logP, favoring blood-brain barrier penetration, whereas the sulfonyl group in 4-{[(cyclopropylmethyl)sulfonyl]methyl}piperidine HCl reduces it .
Pharmacological Targets: β-Funaltrexamine HCl targets opioid receptors due to its morphinan core, while the target compound’s phenol-amine structure may align with monoamine receptor modulation . CP-802079’s thiazole-carbonyl group suggests kinase or protease inhibitory activity, differing from the target’s likely mechanism .
Synthetic Accessibility: The 50.8% yield for 2-amino-5-methylphenol HCl (Compound 4a) suggests feasible scalability for structurally simpler analogs, while cyclopropyl-containing compounds may require specialized handling .
Safety and Regulation : β-Funaltrexamine HCl’s CDSA regulation contrasts with the irritant classification of sulfonyl-piperidine derivatives, highlighting divergent risk profiles .
Biological Activity
4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropylmethyl group attached to an aminomethyl phenolic core. This structure is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyclopropylmethyl group enhances binding affinity to various receptors, while the phenolic ring contributes to its biochemical effects. The exact pathways remain under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling pathways.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cell growth and inducing apoptosis in cancer cell lines. For instance, studies on related aminophenols indicate that structural components significantly influence their anticancer efficacy .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in lipid metabolism, which could have implications for metabolic disorders and neurodegenerative diseases .
Research Findings
A summary of recent studies exploring the biological activity of this compound is presented below.
Case Studies
- Anticancer Efficacy : In vitro studies have shown that derivatives of phenolic compounds similar to this compound can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and DU-145 (prostate cancer). These findings suggest that modifications in the chemical structure can enhance anticancer properties while reducing toxicity .
- Neuroprotective Effects : Research indicates that related compounds may protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Validation Technique |
|---|---|---|
| 1 | Cyclopropylmethylamine, NaBH4, MeOH | TLC (Rf ~0.5), NMR |
| 2 | HCl gas in Et2O | FT-IR (N-H stretch ~2500 cm⁻¹) |
Advanced: How does the cyclopropylmethyl group influence the compound’s pharmacokinetic properties, and what assays can quantify its metabolic stability?
Methodological Answer:
The cyclopropylmethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. To assess this:
- Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification .
- Compare half-life (t½) against non-cyclopropyl analogs (e.g., methyl or ethyl derivatives).
- Use molecular docking (e.g., AutoDock Vina) to evaluate steric hindrance at CYP3A4/2D6 active sites .
Data Note: Cyclopropyl derivatives often show 2–3x longer t½ in microsomal assays due to restricted ring-opening .
Basic: What spectroscopic techniques are critical for characterizing the hydrochloride salt form?
Methodological Answer:
- 1H/13C NMR : Confirm protonation of the amine (δ 2.5–3.5 ppm for NH2+) and aromatic substitution patterns (δ 6.7–7.1 ppm for phenol) .
- FT-IR : Detect HCl salt formation via N-H stretches (~2500 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement using SHELX software (e.g., SHELXL for refinement) .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Solubility variability : Use standardized DMSO stock solutions (<0.1% v/v in assays) .
- Receptor batch effects : Validate target binding (e.g., radioligand displacement assays) across multiple cell lines .
- Stereochemical impurities : Apply chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually .
Case Study: Inconsistent IC50 values for σ-receptor binding were resolved by identifying a minor diastereomer (10% impurity) via LC-MS .
Basic: What computational tools predict the compound’s solubility and logP?
Methodological Answer:
- Schrödinger’s QikProp : Estimates logP (clogP ~2.1) and solubility (-3.5 logS).
- COSMOtherm : Solubility prediction in aqueous buffers (e.g., PBS pH 7.4) .
- Experimental validation : Shake-flask method with UV/Vis quantification at λmax 275 nm .
Advanced: How does stereochemistry at the aminomethyl position affect pharmacological activity?
Methodological Answer:
- Synthesize enantiomers via chiral auxiliaries (e.g., L-tartaric acid resolution) .
- Test in vitro activity (e.g., receptor binding, IC50) and compare using Student’s t-test (p <0.05).
- Molecular dynamics simulations (e.g., GROMACS) can model enantiomer-receptor interactions (RMSD <2 Å for high-affinity binding) .
Example: (R)-enantiomers showed 10x higher affinity for adrenergic receptors than (S)-forms in radioligand assays .
Basic: What stability-indicating assays are recommended for long-term storage studies?
Methodological Answer:
- Forced degradation : Expose to heat (40°C/75% RH), UV light, and acidic/alkaline conditions.
- Monitor degradation via HPLC-UV (C18 column, 0.1% TFA/ACN gradient) and LC-MS for impurity profiling .
- Acceptance criteria : ≤2% total impurities after 6 months at -20°C .
Advanced: How can researchers optimize the compound’s blood-brain barrier (BBB) permeability?
Methodological Answer:
- PAMPA-BBB assay : Measure permeability (Pe ~5.0 x 10⁻⁶ cm/s indicates high BBB penetration) .
- Structural modifications : Introduce halogen substituents (e.g., Cl at para-position) to enhance lipophilicity (clogP +0.5) .
- In vivo validation : Use PET imaging with ¹¹C-labeled analogs in rodent models .
Basic: What safety protocols are essential for handling hydrochloride salts of aryl amines?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent inhalation/contact.
- Waste disposal : Neutralize with 10% NaOH before discarding aqueous solutions.
- Acute toxicity data : LD50 (oral, rat) estimated at 500 mg/kg; handle at ≤1 mM in vitro .
Advanced: What strategies mitigate off-target effects in receptor profiling studies?
Methodological Answer:
- Selectivity screening : Test against 50+ GPCRs, kinases, and ion channels (Eurofins Panlabs) .
- Structure-activity relationship (SAR) : Replace the phenol group with bioisosteres (e.g., tetrazole) to reduce hERG inhibition .
- Cryo-EM : Resolve compound-receptor complexes to identify off-target binding pockets (3.5 Å resolution) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
